Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, a methanesulfonyl group, and an ethyl acetate moiety
Vorbereitungsmethoden
The synthesis of Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate typically involves the reaction of naphthalene-1-methanesulfonyl chloride with ethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.
Analyse Chemischer Reaktionen
Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfone, sulfide, and substituted ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical properties.
Methanesulfonyl esters: These compounds have the methanesulfonyl group and are used in similar applications.
Ethyl esters: These compounds contain the ethyl ester moiety and are used in organic synthesis. The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
921755-20-6 |
---|---|
Molekularformel |
C15H16O4S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
ethyl 2-(naphthalen-1-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C15H16O4S/c1-2-19-15(16)11-20(17,18)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 |
InChI-Schlüssel |
BZONZEWOJQUNFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CS(=O)(=O)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.